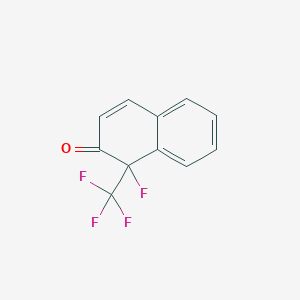![molecular formula C21H25NO3S B14501449 O-[2-(4-Phenoxyphenoxy)cyclohexyl] ethylcarbamothioate CAS No. 63066-84-2](/img/structure/B14501449.png)
O-[2-(4-Phenoxyphenoxy)cyclohexyl] ethylcarbamothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-[2-(4-Phenoxyphenoxy)cyclohexyl] ethylcarbamothioate is a chemical compound known for its unique structure and properties It is characterized by the presence of phenoxy groups attached to a cyclohexyl ring, which is further linked to an ethylcarbamothioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-[2-(4-Phenoxyphenoxy)cyclohexyl] ethylcarbamothioate typically involves multiple steps, starting with the preparation of the phenoxyphenoxycyclohexane intermediate. This intermediate is then reacted with ethyl isothiocyanate under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
O-[2-(4-Phenoxyphenoxy)cyclohexyl] ethylcarbamothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioate group to a thiol or other reduced forms.
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of phenoxy derivatives.
Applications De Recherche Scientifique
O-[2-(4-Phenoxyphenoxy)cyclohexyl] ethylcarbamothioate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of O-[2-(4-Phenoxyphenoxy)cyclohexyl] ethylcarbamothioate involves its interaction with specific molecular targets. The phenoxy groups may interact with enzymes or receptors, modulating their activity. The ethylcarbamothioate moiety can also participate in biochemical pathways, affecting cellular functions. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- O-[2-(4-Phenoxyphenoxy)cyclohexyl] N-ethylcarbamothioate
- O-[2-(4-Phenoxyphenoxy)cyclohexyl] methylcarbamothioate
Uniqueness
O-[2-(4-Phenoxyphenoxy)cyclohexyl] ethylcarbamothioate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
63066-84-2 |
|---|---|
Formule moléculaire |
C21H25NO3S |
Poids moléculaire |
371.5 g/mol |
Nom IUPAC |
O-[2-(4-phenoxyphenoxy)cyclohexyl] N-ethylcarbamothioate |
InChI |
InChI=1S/C21H25NO3S/c1-2-22-21(26)25-20-11-7-6-10-19(20)24-18-14-12-17(13-15-18)23-16-8-4-3-5-9-16/h3-5,8-9,12-15,19-20H,2,6-7,10-11H2,1H3,(H,22,26) |
Clé InChI |
ZUWUSAIOUHJKKE-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=S)OC1CCCCC1OC2=CC=C(C=C2)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


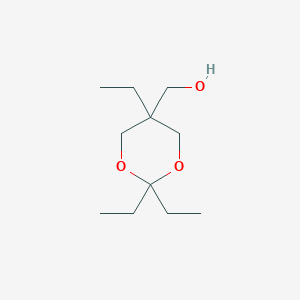
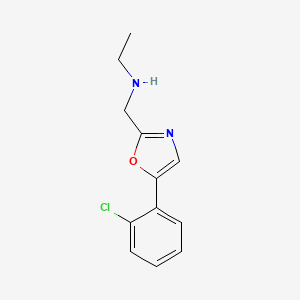

![2-(Benzenesulfonyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B14501400.png)
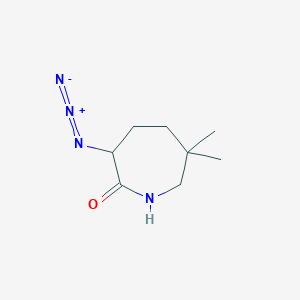

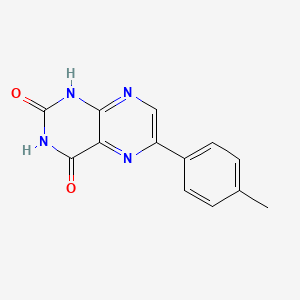
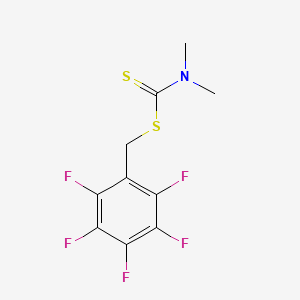
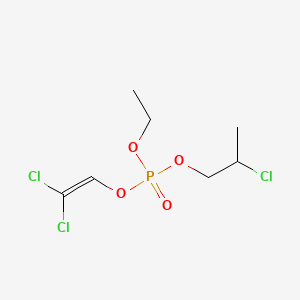
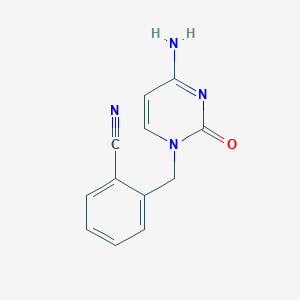

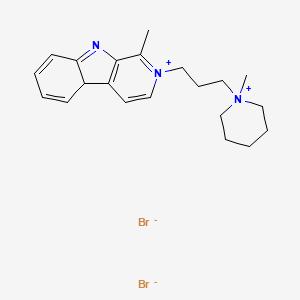
![sodium;4-[(2,4-dichlorophenyl)diazenyl]benzenesulfonate](/img/structure/B14501437.png)
